molecular formula C13H9Cl3N2 B2611076 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1523025-65-1

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No.: B2611076
CAS No.: 1523025-65-1
M. Wt: 299.58
InChI Key: UFSVDIIPJAQIFX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a chlorophenyl group at the 5 position, and a cyclopropyl group at the 2 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or aryl-alkene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

  • Substituted pyrimidines with various functional groups.
  • N-oxides and dechlorinated derivatives.

Scientific Research Applications

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and cyclopropyl groups can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Lacks the chlorophenyl and cyclopropyl groups, making it less complex.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, altering its reactivity and applications.

    4,6-Dichloro-5-(2-methylphenyl)-2-cyclopropylpyrimidine: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine atoms, a chlorophenyl group, and a cyclopropyl group enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVDIIPJAQIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523025-65-1
Record name 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
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